Triticone C
Description
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(6E,10R)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione |
InChI |
InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11?,12-,14?/m0/s1 |
InChI Key |
UEEZHRJFRYRGNC-ODJODULFSA-N |
Isomeric SMILES |
CC/C=C/1\C=CC(=O)[C@@H](C12C(C(=C)N(C2=O)OC)O)O |
Canonical SMILES |
CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Genetic Basis of Biosynthesis
The biosynthesis of this compound is governed by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster (Cpa). In Curvularia pallescens, the CpaA gene encodes a 5,698-amino-acid multidomain enzyme responsible for constructing the γ-lactam core. Homologs of this cluster in Ptr (ΔcpaA mutants) abolish this compound production, confirming evolutionary conservation of the pathway.
Enzymatic Mechanisms and Key Reactions
- Polyketide Chain Assembly : The PKS module catalyzes malonyl-CoA extension to form a tetraketide intermediate.
- NRPS-Mediated Cyclization : Condensation with L-alanine by the NRPS domain induces γ-lactam ring formation.
- Post-Modifications :
Table 1: Comparative Analysis of Triticone Biosynthetic Intermediates
| Compound | Molecular Formula | Key Functional Groups | Bioactivity (Ptr) |
|---|---|---|---|
| Triticone A/B | C₁₅H₁₅NO₃ | α,β-Unsaturated ketone | Phytotoxic |
| This compound/D | C₁₅H₁₇NO₃ | Saturated ketone | Weakly active |
Fermentation and Extraction Protocols
Culture Conditions for Optimal Production
This compound production in Ptr requires submerged fermentation under specific conditions:
- Medium : Wheat bran extract (5% w/v), peptone (1% w/v), KH₂PO₄ (0.2% w/v).
- Temperature : 25°C with agitation at 150 rpm.
- Duration : 14–21 days for maximal yield (∼12 mg/L).
Table 2: Fermentation Parameters for this compound Production
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| pH | 6.0–6.5 | ±20% efficiency |
| Dissolved Oxygen | 40–60% saturation | Critical for PKS activity |
| Inoculum Density | 10⁶ spores/mL | Linear scaling |
Purification and Isolation Techniques
- Extraction : Ethyl acetate partitioning of culture filtrates.
- Chromatography :
Analytical Characterization of this compound
Spectroscopic Methods and Data Interpretation
Comparative Analysis with Related Triticones
This compound’s reduced bioactivity correlates with saturation of the C-4/C-5 double bond present in Triticone A/B. This modification decreases electrophilicity, impairing thiol-binding capacity in host plants.
Chemical Reactions Analysis
Triticone C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Triticone C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a molecular probe to study enzyme inhibition and other biochemical processes. In biology, this compound is studied for its antimicrobial properties and its role in plant-pathogen interactions.
Mechanism of Action
The mechanism of action of triticone C involves the inhibition of enzymes that contain thiol functional groups. This inhibition affects various physiological functions, including photosynthesis and cellular respiration. The molecular targets of this compound include enzymes involved in these processes, and the pathways affected are those related to energy production and metabolic regulation .
Comparison with Similar Compounds
Triticone A/B vs. Triticone C/D
Key Findings :
- Triticone A/B are primary phytotoxins , causing necrotic lesions in wheat, while this compound/D likely serve as biosynthetic intermediates or artifacts of rearrangement .
- The additional two hydrogen atoms in this compound/D suggest reduction of a double bond compared to A/B, which correlates with reduced bioactivity .
Triticones vs. Curvupallides
Curvupallides, produced by the endophytic fungus C. pallescens, are structurally analogous fused pyrone/γ-lactam compounds. Despite sharing a homologous biosynthetic gene cluster (Cpa), curvupallides lack phytotoxicity and are inactive in plant assays at 100 μg ml⁻¹ .
Key Insights :
- The Ttc and Cpa clusters share 91% amino acid similarity in their PKS-NRPS hybrid genes, yet their products diverge functionally .
- Structural differences in the γ-lactam ring system may explain the disparity in phytotoxicity .
Stereochemical Complexity
This compound/D exhibit three chiral centers, theoretically yielding eight stereoisomers. However, 12 compounds with the molecular formula C₁₄H₁₇NO₅ were detected in Ptr cultures, suggesting additional rearrangement or degradation products . In contrast, triticone A/B exist as a racemic mixture due to retro-aldol-type reactions during purification .
Data Tables
Table 1: Comparative Mass Spectrometry Data
| Compound | Calculated [M + H]⁺ | Experimental [M + H]⁺ | Error (ppm) |
|---|---|---|---|
| Triticone A/B | 278.1028 | 278.1023 | -1.8 |
| This compound/D | 280.1185 | 280.1178 | -2.5 |
Source: Hallock et al. (1993); Rawlinson et al. (2019)
Table 2: Phytotoxic Activity in Plant Assays
| Compound | Activity Level | Observed Effect |
|---|---|---|
| Triticone A/B | Strong | Yellowish-brown necrosis |
| This compound/D | Weak | Minor lesion formation |
| Curvupallides | None | No effect at 100 μg ml⁻¹ |
Research Implications
Q & A
Q. Example Table: PICO Framework Application
| Element | Description |
|---|---|
| Population | Aspergillus terreus cultures |
| Intervention | This compound (10–100 µM) |
| Comparison | Triticone B, Fluconazole |
| Outcome | Ergosterol synthesis inhibition (LC-MS/MS) |
Basic: What strategies ensure a rigorous literature review for this compound studies?
Methodological Answer:
- Systematic Search : Use databases (PubMed, Scopus) with keywords: "this compound," "secondary metabolites," "antifungal activity," "biosynthesis pathways." Exclude non-peer-reviewed sources (e.g., ) .
- Gap Analysis : Compare findings from Triticone B (well-studied) to this compound (understudied), noting structural similarities and functional divergences .
Basic: How to design a replicable experimental protocol for this compound bioactivity assays?
Methodological Answer:
Q. Example Table: Experimental Variables
| Variable Type | Example |
|---|---|
| Independent | This compound concentration (0–200 µM) |
| Dependent | Hyphal growth inhibition (%) |
| Controlled | Incubation temperature (37°C) |
Advanced: How to address contradictory data in this compound’s dose-response relationships?
Methodological Answer:
- Sensitivity Analysis : Test whether outliers arise from instrument error (e.g., HPLC calibration) or biological variability .
- Triangulation : Cross-validate results using multiple methods (e.g., spectrophotometry vs. LC-MS for ergosterol quantification) .
Advanced: What multivariate experimental designs are suitable for studying this compound’s synergistic effects?
Methodological Answer:
- Factorial Design : Test interactions between this compound and adjuvants (e.g., surfactants) across multiple concentrations .
- Response Surface Methodology (RSM) : Optimize parameters (pH, temperature) for maximal antifungal activity .
Advanced: How to ensure ethical and reproducible data sharing for this compound research?
Methodological Answer:
- Data Anonymization : Share raw data in public repositories (e.g., Zenodo) with metadata on experimental conditions .
- Replication Guidelines : Provide step-by-step protocols for compound extraction and bioassays in supplementary materials .
Advanced: What methodologies resolve conflicting hypotheses about this compound’s biosynthetic pathway?
Methodological Answer:
- Comparative Genomics : Use tools like antiSMASH to compare gene clusters in Aspergillus strains producing this compound vs. B .
- Isotope Tracing : Employ ¹³C-labeled precursors to map metabolic fluxes in pathway elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
